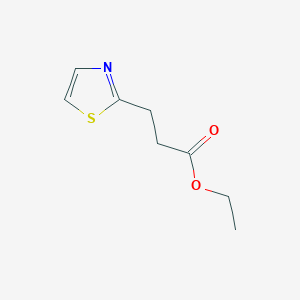

Ethyl 3-(2-thiazolyl)propionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

ethyl 3-(1,3-thiazol-2-yl)propanoate |

InChI |

InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 |

InChI Key |

FDUJSLFRGSYDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=NC=CS1 |

Origin of Product |

United States |

Ethyl 3 2 Thiazolyl Propionate As a Key Synthetic Intermediate

Building Block for Novel Heterocyclic Compounds.nih.govnih.gov

The thiazole (B1198619) moiety within ethyl 3-(2-thiazolyl)propionate is a common scaffold in medicinal chemistry, and the propionate (B1217596) side chain offers a handle for further chemical elaboration. This combination makes it an excellent starting material for the synthesis of new heterocyclic systems with potential biological activities.

Incorporation into Fused and Polycyclic Systems

This compound can be utilized in the construction of fused and polycyclic heterocyclic systems. The thiazole ring can act as a foundational component onto which other rings are fused, leading to complex molecular frameworks. For instance, the nitrogen and sulfur atoms of the thiazole ring can participate in cyclization reactions with appropriate bifunctional reagents to form bicyclic or polycyclic structures. These intricate systems are of significant interest in the development of new therapeutic agents and functional materials. Research has shown that similar thiazole-containing structures can be integral to the synthesis of complex molecules like isoindolo[2,1-a]quinazolinones through domino ring-closure reactions. nih.gov

Precursor for Substituted Thiazole Derivatives.nih.gov

The inherent reactivity of the thiazole ring in this compound allows for its direct modification, making it a valuable precursor for a variety of substituted thiazole derivatives. nih.gov The carbon atoms of the thiazole ring, particularly at the C4 and C5 positions, can be functionalized through various organic reactions. For example, electrophilic substitution reactions can introduce a range of substituents, altering the electronic properties and biological activity of the resulting molecules. Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to create a diverse library of amide and other derivatives. researchgate.net The synthesis of 2,3,4-trisubstituted thiazoles has been achieved through reactions of thiosemicarbazides with chloroacetone, highlighting the versatility of thiazole chemistry. nih.gov

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The chemical structure of this compound offers multiple avenues for forming new chemical bonds, a fundamental process in synthetic organic chemistry.

Reactivity in Nucleophilic Acyl Substitution Reactions

The ethyl ester functionality of this compound is a prime site for nucleophilic acyl substitution reactions. masterorganicchemistry.comtaylorandfrancis.comlibretexts.org This class of reactions involves the replacement of the ethoxy group (-OCH2CH3) with a variety of nucleophiles. For example, reaction with amines (aminolysis) yields the corresponding amides, while reaction with alcohols in the presence of a catalyst (transesterification) can produce different esters. Grignard reagents can add twice to the ester to form tertiary alcohols after an acidic workup. These transformations are fundamental in modifying the propionate side chain and introducing new functional groups. The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of the leaving group. libretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Methylamine | N-methyl-3-(2-thiazolyl)propanamide |

| Alcohol | Methanol (B129727) | Mthis compound |

| Grignard Reagent | Phenylmagnesium bromide | 1,1-diphenyl-1-hydroxy-4-(2-thiazolyl)butane |

| Hydride | Lithium aluminum hydride | 3-(2-thiazolyl)propan-1-ol |

Role in Cycloaddition and Annulation Reactions

The thiazole ring and the propionate side chain of this compound can participate in various cycloaddition and annulation reactions to construct cyclic and polycyclic systems. rsc.orgnih.govyoutube.com Cycloaddition reactions, such as [3+2] cycloadditions, can involve the thiazole ring acting as a dipolarophile or a component of a 1,3-dipole, leading to the formation of five-membered rings. nih.govresearchgate.net Annulation strategies, where a new ring is formed onto the existing thiazole core, are also a powerful tool for building complex heterocyclic structures. These reactions are highly valuable for creating diverse molecular scaffolds for drug discovery and materials science. rsc.org

Functional Group Transformations and Derivatization Studies.nih.govnih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by the array of functional group transformations and derivatization studies that can be performed on the molecule.

The ester group can be readily converted into a variety of other functional groups. For instance, reduction of the ester using strong reducing agents like lithium aluminum hydride affords the corresponding primary alcohol, 3-(2-thiazolyl)propan-1-ol. This alcohol can then serve as a starting point for further modifications, such as oxidation to the aldehyde or conversion to halides.

The carboxylic acid, obtained from the hydrolysis of the ester, is a particularly useful intermediate. It can be converted to an acid chloride, which is highly reactive towards nucleophiles, or used in coupling reactions to form amides and other ester derivatives. These transformations allow for the introduction of a wide range of chemical diversity into the propionate side chain. For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives has been reported starting from a similar acetohydrazide intermediate. nih.gov

Ester Hydrolysis for Carboxylic Acid Formation

The ethyl ester group of this compound can be readily hydrolyzed to form the corresponding carboxylic acid, 3-(2-thiazolyl)propionic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxylic acid moiety which can then be used in a variety of subsequent reactions, such as amide bond formation.

The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process, which tends to provide higher yields of the carboxylate salt. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt can then be neutralized with a strong acid to yield the free carboxylic acid.

For the related compound, 3-(2-Thiazolyl)propionic acid (CAS 144163-65-5), some physical properties have been documented, including a density of 1.354 g/cm³, a boiling point of 310°C, and a flash point of 141.3°C. csdn.net

Modifications of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle that can undergo various substitution reactions. The reactivity of the thiazole ring is influenced by the presence of the nitrogen and sulfur heteroatoms. The C2 position of the thiazole ring is known to be susceptible to nucleophilic attack, while electrophilic substitution reactions generally occur at the C5 position. pharmaguideline.com

The presence of the propionate side chain at the C2 position can influence the reactivity of the ring. Common modifications to the thiazole ring include:

Electrophilic Substitution: Reactions such as halogenation and sulfonation can introduce substituents onto the thiazole ring, typically at the C5 position. pharmaguideline.com The specific conditions for these reactions would need to be optimized for this particular substrate.

Nucleophilic Substitution: While less common for the unsubstituted thiazole ring itself, activation of the ring, for instance by quaternization of the nitrogen atom, can facilitate nucleophilic attack at the C2 position. pharmaguideline.com

Deprotonation and Alkylation: The proton at the C2 position of a thiazole ring can be removed by a strong base to form a nucleophilic species that can then react with electrophiles like alkyl halides. pharmaguideline.com

These modifications of the thiazole ring system open up avenues for the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.

Reaction Mechanisms Underlying the Transformations of Ethyl 3 2 Thiazolyl Propionate

Nucleophilic Substitution Mechanisms at the Ester Carbonyl

The ethyl ester group in Ethyl 3-(2-thiazolyl)propionate is a key site for nucleophilic acyl substitution reactions. These transformations, which include hydrolysis, transesterification, and amidation, proceed through a common mechanistic framework involving a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (like H₃O⁺), the carbonyl oxygen is first protonated. libretexts.orgchemguide.co.uk This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack leads to a tetrahedral intermediate. A proton transfer from the attacking water molecule to the ethoxy group follows, converting it into a good leaving group (ethanol). The elimination of ethanol (B145695) regenerates the carbonyl group, and a final deprotonation yields the carboxylic acid product, 3-(2-thiazolyl)propionic acid, and regenerates the acid catalyst. chemguide.co.uk The entire process is reversible, with the position of the equilibrium influenced by the concentration of water. libretexts.org

Base-Mediated Hydrolysis (Saponification): Under basic conditions (e.g., with NaOH), a strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic carbonyl carbon. This step is not reversible and forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.

Amidation and Transesterification: Similar mechanisms apply to other nucleophilic substitution reactions. For instance, reaction with ammonia (B1221849) or a primary/secondary amine leads to the corresponding amide, 3-(2-thiazolyl)propanamide. A similar propanoate ester has been shown to react with hydrazine (B178648) to form a hydrazide and with hydroxylamine (B1172632) to yield a hydroxamic acid, proceeding through analogous nucleophilic acyl substitution pathways. nih.gov Transesterification can be achieved by reacting the ester with a different alcohol under either acidic or basic catalysis, resulting in a new ester.

The table below summarizes the key steps in these nucleophilic substitution reactions.

| Reaction Type | Key Mechanistic Steps | Nucleophile | Leaving Group |

| Acid-Catalyzed Hydrolysis | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of EtOH. 5. Deprotonation. libretexts.orgchemguide.co.uk | H₂O | Ethanol |

| Base-Mediated Hydrolysis | 1. Nucleophilic attack by OH⁻. 2. Elimination of ⁻OEt. 3. Deprotonation of carboxylic acid. | OH⁻ | Ethoxide |

| Amidation | 1. Nucleophilic attack by RNH₂. 2. Proton transfer. 3. Elimination of EtOH. | Amine (RNH₂) | Ethanol |

Electrophilic and Nucleophilic Processes on the Thiazole (B1198619) Heterocycle

The thiazole ring possesses distinct electronic properties that govern its reactivity towards both electrophiles and nucleophiles. pharmaguideline.com The presence of the electron-withdrawing nitrogen atom generally deactivates the ring towards electrophilic attack compared to benzene, while the sulfur atom can donate electron density. bohrium.com

Electrophilic Aromatic Substitution: Theoretical calculations and experimental evidence show that the C5 position of the thiazole ring is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.com The alkyl side chain at the C2 position is weakly activating and directs incoming electrophiles to the C5 position. Reactions such as halogenation, nitration, and sulfonation would be expected to occur preferentially at this site. The mechanism follows the standard pattern for electrophilic aromatic substitution: attack by the electrophile on the C5 position to form a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Processes: The thiazole ring is inherently electron-deficient, making it susceptible to attack by strong nucleophiles. pharmaguideline.com

Deprotonation at C2: The proton at the C2 position of a thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. pharmaguideline.com However, in this compound, this position is substituted. The protons on the α-carbon of the propionate (B1217596) chain (adjacent to the thiazole ring) are also acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form a carbanion. This nucleophilic carbon can then react with various electrophiles.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic substitution is generally difficult on an unsubstituted thiazole ring but can occur if a good leaving group (like a halide) is present, particularly at the C2 position. pharmaguideline.comrsc.org Studies on 2-halogenothiazoles show they react with nucleophiles like thiophenolates. rsc.org The reaction proceeds via a Meisenheimer-like intermediate.

N-Alkylation: The lone pair of electrons on the ring nitrogen atom makes it nucleophilic. It can react with alkyl halides to form a thiazolium salt. pharmaguideline.com This quaternization of the nitrogen significantly increases the acidity of the remaining ring protons and activates the ring towards nucleophilic attack. pharmaguideline.com

Concerted and Stepwise Reaction Pathways in Synthesis

The synthesis of this compound can be envisioned through several routes, which may involve either concerted or stepwise mechanisms. A highly plausible and common method for creating the C-C bond between the thiazole and the propionate side chain is through a Michael (1,4-conjugate) addition.

Stepwise Michael Addition Pathway: A likely synthesis involves the reaction of a nucleophilic thiazole species with an electrophilic Michael acceptor like ethyl acrylate (B77674). This reaction is typically base-catalyzed.

Formation of the Nucleophile: A strong base can deprotonate a suitable thiazole precursor. For example, starting with 2-lithiothiazole (formed from 2-bromothiazole (B21250) and an organolithium reagent), a potent thiazole nucleophile is generated. pharmaguideline.com

Nucleophilic Attack: The thiazole nucleophile attacks the β-carbon of ethyl acrylate in a conjugate addition. This is a stepwise process that forms a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated during aqueous workup to yield the final product, this compound.

This pathway is analogous to the thia-Michael addition, where a thiolate anion adds to an α,β-unsaturated carbonyl compound. Such reactions are known to proceed via an anionic cycle, where the addition of the nucleophile is followed by a rate-determining proton transfer. rsc.orgnih.gov

Stepwise Claisen Condensation Pathway: An alternative synthesis could lead to a related precursor, Ethyl 3-oxo-3-(2-thiazolyl)propionate. This can be synthesized via a Claisen condensation between 2-acetylthiazole (B1664039) and diethyl carbonate using a strong base like sodium hydride. chemicalbook.com This is a stepwise mechanism involving the formation of a thiazolyl enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the diethyl carbonate. Subsequent elimination of an ethoxide ion yields the β-keto ester. The keto group could then be removed in subsequent reduction steps to afford the target molecule.

| Synthetic Pathway | Mechanism Type | Key Intermediates | Description |

| Michael Addition | Stepwise | Enolate Anion | A thiazole nucleophile adds to ethyl acrylate, forming a stable enolate which is subsequently protonated. rsc.orgresearchgate.net |

| Claisen Condensation | Stepwise | Thiazolyl Enolate | 2-Acetylthiazole is deprotonated to form an enolate, which attacks diethyl carbonate to form a β-keto ester precursor. chemicalbook.com |

Catalytic Mechanisms in Thiazole-Propionate Chemistry

Catalysis is crucial for many of the transformations involving this compound, from its synthesis to its subsequent reactions.

Base Catalysis in Synthesis: As discussed, the Michael addition and Claisen condensation routes for synthesis rely heavily on base catalysis. In the Michael addition, a base (e.g., an amine or a stronger base like NaH) generates the active thiolate or carbanion nucleophile. nih.gov The reaction rate and mechanism (base-catalyzed vs. nucleophile-initiated) can depend on the choice of catalyst. rsc.orgresearchgate.net For the Claisen condensation, a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the α-carbon of 2-acetylthiazole, initiating the condensation. chemicalbook.com

Acid Catalysis in Ester Transformations: The hydrolysis and transesterification of the ethyl ester group are classic examples of acid-catalyzed reactions. The acid (e.g., H₂SO₄) protonates the carbonyl oxygen, activating the ester toward attack by weak nucleophiles like water or another alcohol. libretexts.org The catalyst is regenerated at the end of the reaction cycle.

Metal Catalysis: While not always necessary for the synthesis of this specific molecule, transition-metal catalysts (e.g., copper or palladium) are widely used in modern organic synthesis to form C-C and C-N bonds with thiazole rings. nih.govmdpi.com For example, a palladium-catalyzed cross-coupling reaction could potentially be used to link a thiazole unit with a three-carbon chain. Thiazole N-oxides are particularly useful in palladium-catalyzed C-H arylations, directing the reaction to the C2 position under mild conditions. pharmaguideline.com

Stereochemical Implications of Reaction Mechanisms

This compound itself is an achiral molecule. However, stereochemistry becomes a critical consideration if reactions create a new chiral center, for example, by introducing a substituent at the α- or β-positions of the propionate chain.

If a Michael addition were performed on a β-substituted acrylate, or if the nucleophilic thiazole were to add to a prochiral Michael acceptor, a new stereocenter could be formed. The stereochemical outcome of such conjugate additions can often be controlled through the use of chiral catalysts or auxiliaries. Studies on Michael additions have shown that high diastereoselectivity can be achieved, with the stereochemical course being influenced by the specific reactants and reaction conditions. science.gov

Similarly, if the α-carbon were deprotonated and then reacted with an electrophile, a new stereocenter would be formed at this position. In the absence of any chiral influence, a racemic mixture (a 50:50 mixture of both enantiomers) would be expected. However, by employing chiral phase-transfer catalysts or asymmetric synthesis strategies, it would be possible to favor the formation of one enantiomer over the other. The mechanism of these stereoselective reactions involves the formation of diastereomeric transition states that have different energy levels, leading to a preference for the lower-energy pathway.

Computational and Theoretical Investigations of Ethyl 3 2 Thiazolyl Propionate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidationinoe.roepstem.netresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure of organic molecules. epstem.netresearchgate.net For thiazole (B1198619) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly used to optimize the molecular geometry, calculating parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution and bonding within the molecule, which is crucial for understanding its inherent stability and reactivity. irjweb.com

Theoretical investigations on related heterocyclic compounds have demonstrated that DFT is a reliable method for assessing structural and spectral properties. irjweb.com By calculating the optimized molecular structure, researchers can gain insights into the planarity and spatial arrangement of the thiazole ring relative to the ethyl propionate (B1217596) side chain. irjweb.com This foundational knowledge of the electronic ground state is essential for all further computational analysis.

Analysis of Molecular Orbitals (HOMO-LUMO)researchgate.net

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov For various organic molecules, including those with heterocyclic systems similar to Ethyl 3-(2-thiazolyl)propionate, the HOMO and LUMO energy values are calculated to predict reactivity. irjweb.com For instance, in a study on a benzyl-hydrazinecarbodithioate derivative, the small energy gap of -0.08657 eV was indicative of high chemical reactivity and potential biological activity. nih.gov The distribution of these orbitals across the molecule also reveals the most probable sites for electrophilic and nucleophilic attacks. aimspress.com

Table 1: Example Frontier Molecular Orbital Energies for a Related Thiazole Derivative (Note: Data is illustrative for a different thiazole-containing compound and not this compound)

| Parameter | Energy (eV) |

| EHOMO | -5.54 |

| ELUMO | -7.44 |

| Energy Gap (ΔE) | 1.90 |

This table is based on data for 2-amino-4-(p-tolyl)thiazole from a quantum chemical study and serves as an example of typical values obtained through DFT calculations. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. DFT methods can simulate infrared (IR), ¹H-NMR, and ¹³C-NMR spectra. epstem.netresearchgate.net

Calculated IR frequencies, after being scaled by an appropriate factor, can be compared with experimental IR spectra to assign vibrational modes to specific functional groups within the molecule. epstem.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical spectra that aid in the interpretation of experimental results. epstem.netresearchgate.net For related triazolone compounds, theoretical calculations using the B3LYP/6-311G(d,p) basis set have shown good agreement with experimental spectroscopic data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivityinoe.roresearchgate.net

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes, molecular flexibility, and interactions. nih.gov For molecules with rotatable bonds, like this compound, MD is essential for exploring the potential energy surface and identifying stable conformations. nih.gov

These simulations can reveal how the molecule behaves in different environments, such as in a solvent, and are crucial for understanding how its shape can influence its interactions with other molecules, for example, in a biological system or a chemical reaction. nih.govphyschemres.org

Exploration of Molecular Flexibility and Rotational Barriers

The flexibility of this compound is primarily due to the rotation around its single bonds, particularly the C-C bonds in the ethyl propionate chain and the bond connecting the chain to the thiazole ring. Conformational analysis through computational methods can map the potential energy as a function of dihedral angles. inoe.ro

By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. The peaks on this profile correspond to rotational barriers (the energy required to rotate from one conformation to another), while the valleys represent stable or metastable conformers. nih.gov Studies on other flexible molecules have shown that these rotational barriers can be quite low (e.g., 0.4-3.9 kcal/mol), indicating significant conformational flexibility, which can be crucial for fitting into receptor sites or adopting a favorable orientation for a reaction. nih.gov

Modeling Reaction Pathways and Transition States

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, via the transition state. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

In silico methods provide a powerful platform for predicting how a molecule will behave in various organic transformations. By analyzing the electronic properties calculated through DFT, one can predict the most likely sites of reaction. For instance, the Molecular Electrostatic Potential (MEP) map visually represents the electron density on the molecule's surface. nih.gov

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov In a study of a different Schiff base, MEP analysis clearly identified the electronegative atoms as negative potential sites and hydrogen atoms as positive potential sites. nih.gov This type of analysis, applied to this compound, would highlight the reactive centers, such as the nitrogen and sulfur atoms of the thiazole ring and the carbonyl oxygen of the ester group, guiding the design of synthetic routes and predicting the selectivity of reactions. Global reactivity descriptors derived from HOMO-LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, further quantify the molecule's reactivity profile. researchgate.net

Understanding Intermolecular Interactions through Theoretical Models

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior, crystal packing, and biological activity of a molecule like this compound. Theoretical and computational models provide a powerful lens through which to examine the nature and strength of the non-covalent forces that govern how molecules of this compound interact with one another. While specific computational studies on this compound are not extensively documented in the public domain, we can infer the primary modes of interaction and the theoretical approaches used to study them based on research on analogous chemical structures, such as thiazole derivatives and esters.

The key structural features of this compound that dictate its intermolecular interactions are the thiazole ring, with its aromatic character and heteroatoms (nitrogen and sulfur), and the ethyl propionate side chain, which contains a polar carbonyl group and flexible alkyl portions. These features give rise to a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and other van der Waals forces.

Hydrogen Bonding:

Hydrogen bonds are among the most significant directional intermolecular interactions. In the case of this compound, several types of weak hydrogen bonds of the C-H···X (where X is N or O) type are anticipated. nih.gov Theoretical studies on thiazole derivatives have shown the formation of intramolecular and intermolecular C-H···N and C-H···O hydrogen bonds. nih.govaip.org

For this compound, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, forming C-H···N interactions with the hydrogen atoms of the ethyl group or the thiazole ring of a neighboring molecule. nih.gov Similarly, the carbonyl oxygen of the ester group is a potent hydrogen bond acceptor, capable of forming C-H···O interactions. rsc.orgustc.edu.cn Computational studies on related systems, such as the thiazole-formic acid complex, have confirmed the presence of both a primary O-H···N hydrogen bond and a secondary C-H···O interaction, which together contribute to the stability of the complex. ustc.edu.cn The strength of these hydrogen bonds can be estimated using computational methods like Density Functional Theory (DFT), often yielding interaction energies in the range of 2.0 to 5.0 kcal/mol for such weak hydrogen bonds. nih.gov

π-π Stacking Interactions:

The aromatic thiazole ring of this compound can participate in π-π stacking interactions, which are a crucial organizing force in the crystal structures of many aromatic compounds. rsc.org These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. The geometry of π-π stacking can vary, including parallel-displaced and T-shaped arrangements.

Computational studies on thiazole-containing hybrids have demonstrated the importance of π-π stacking in their solid-state architecture. rsc.org DFT calculations are a common tool to evaluate the energetics of these interactions. rsc.org For substituted thiazole derivatives, π-π stacking interaction energies have been calculated to be in the range of -6 to -9 kcal/mol, indicating a significant stabilizing contribution. researchgate.net The presence of substituents on the aromatic ring can influence the strength and preferred geometry of the stacking.

Energy Decomposition Analysis (EDA):

To gain a deeper understanding of the nature of these intermolecular forces, Energy Decomposition Analysis (EDA) is often employed in conjunction with computational methods like DFT. researchgate.netunl.edu EDA partitions the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. researchgate.netunl.edu

Illustrative Intermolecular Interaction Data

The following table provides representative data for the types of intermolecular interactions expected to be significant for this compound, based on computational studies of analogous molecular systems. It is important to note that these are not experimentally determined values for this compound itself but are illustrative of the typical strengths and geometries of these interactions.

| Interaction Type | Donor (D) - Acceptor (A) | Representative System | Interaction Energy (kcal/mol) | D···A Distance (Å) | Computational Method |

| C-H···N Hydrogen Bond | C-H (thiazole) | N (thiazole) | Thiazole derivative nih.gov | ~4.0 | B3LYP/6-311++G(d,p) |

| C-H···O Hydrogen Bond | C-H (thiazole) | O (carbonyl) | Thiazole-formic acid complex ustc.edu.cn | - (part of a larger complex) | - |

| π-π Stacking | Thiazole ring | Thiazole ring | N-based fused heterocycles researchgate.net | -6.19 to -9.16 | DFT |

Future Research Directions and Emerging Paradigms

Discovery of Novel Synthetic Pathways and Methodologies

The synthesis of ethyl 3-(2-thiazolyl)propionate and its analogs is an area ripe for innovation. Current methodologies provide a foundation, but future research is geared towards discovering more efficient, sustainable, and versatile synthetic routes.

Established synthetic approaches include the hydrogenation of ethyl 2-thiazoleacrylate using a palladium on charcoal catalyst. prepchem.com Another documented method involves the reaction of 2-acetylthiazole (B1664039) with diethyl carbonate in the presence of sodium hydride, which yields the related compound ethyl 3-oxo-3-thiazol-2-yl-propionate. chemicalbook.com While effective, these methods present opportunities for improvement, particularly in catalyst efficiency, reaction conditions, and substrate scope.

Future research will likely focus on several key areas:

Green Chemistry Approaches: Development of syntheses that utilize more environmentally benign solvents, reduce energy consumption, and employ non-toxic, renewable starting materials.

Advanced Catalysis: Exploration of novel catalytic systems, including earth-abundant metal catalysts or organocatalysts, to replace precious metal catalysts like palladium. This could lead to lower costs and reduced environmental impact.

Enzymatic Synthesis: The use of biocatalysts, such as enzymes, offers high selectivity and mild reaction conditions. Research into enzymes capable of constructing the thiazole (B1198619) ring or modifying the side chain could provide highly efficient and stereoselective pathways. nih.gov

| Parameter | Method A: Hydrogenation | Method B: From 2-Acetylthiazole (for related oxo-analog) |

| Starting Material | Ethyl 2-thiazoleacrylate | 2-Acetylthiazole, Diethyl carbonate |

| Key Reagents | H₂, 10% Palladium on charcoal | Sodium hydride |

| Solvent | Ethanol (B145695) | Diethyl carbonate |

| Reported Yield | Not specified in abstract | 90% |

| Key Advantage | Direct conversion | High yield |

| Potential for Innovation | Greener/cheaper catalysts | Milder base, one-pot variations |

This table provides a comparative overview of existing synthetic strategies, highlighting parameters for future optimization.

Expanding the Scope of this compound as a Versatile Synthetic Tool

The true potential of this compound lies in its application as a versatile building block for constructing more complex and functionally rich molecules. The thiazole nucleus is a "privileged scaffold" found in numerous biologically active compounds, including FDA-approved drugs. nih.gov This positions its derivatives as valuable intermediates in medicinal chemistry and materials science.

Future work will aim to expand its synthetic utility by:

Derivatization: Systematically exploring reactions at the thiazole ring and the ethyl propionate (B1217596) moiety to create libraries of novel compounds. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the thiazole ring can undergo various substitutions.

Multicomponent Reactions: Designing one-pot reactions where this compound or its precursors are combined with multiple other reactants to rapidly build molecular complexity. This approach is highly efficient for drug discovery.

Synthesis of Heterocyclic Hybrids: Using the compound as a scaffold to fuse or link other heterocyclic systems, creating novel molecular frameworks with potential applications in pharmacology. For example, thiazole-containing compounds have been investigated for their anticancer and antimicrobial properties.

| Derivative Class | Synthetic Transformation | Potential Application Area |

| Carboxylic Acid | Ester hydrolysis | Intermediate for amide coupling |

| Amides | Amidation of the ester/acid | Bioactive molecule discovery |

| Complex Heterocycles | Cyclization reactions involving the thiazole and propionate chain | Medicinal chemistry, Agrochemistry |

| Thiazolyl Ketones | Reactions at the C2 position of the thiazole | Further functionalization handle |

This table outlines potential derivative classes accessible from this compound and their target applications.

Advanced Mechanistic Studies and Reaction Engineering

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing byproducts. For reactions involving this compound, future research should prioritize detailed mechanistic investigations. The 2-position of the thiazole ring is known to have an acidic proton, making it a key site for reactivity that warrants further study.

Key research directions include:

Kinetic Analysis: Studying the rates of formation for both the desired product and any impurities to understand the factors controlling the reaction outcome.

Computational Modeling: Using density functional theory (DFT) and other computational tools to model reaction pathways, identify transition states, and predict the effects of catalysts and substituents.

Spectroscopic Monitoring: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to observe reactive intermediates and gain direct insight into the reaction pathway as it occurs.

Effective reaction engineering will translate these mechanistic insights into practical, scalable processes, focusing on optimizing parameters like temperature, pressure, concentration, and mixing to maximize efficiency and product purity.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical synthesis. dntb.gov.ua Flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and speed. uc.pt The synthesis of heterocyclic compounds, including thiazoles, has been shown to be highly amenable to flow processes. nih.govnih.gov

Future research on this compound should actively pursue its synthesis and derivatization using automated flow platforms. This involves:

Developing Flow-Based Synthetic Routes: Adapting existing batch syntheses or designing new ones specifically for a continuous flow environment. This could involve using packed-bed reactors with immobilized catalysts or reagents.

Telescoped Reactions: Creating multistep sequences where the crude output from one flow reactor is directly fed into the next, avoiding time-consuming workup and purification of intermediates. rsc.org This has been successfully applied to the synthesis of complex thiazole-containing molecules. nih.govnih.gov

Automated Optimization: Integrating machine learning algorithms with automated flow reactors to rapidly screen and optimize reaction conditions, accelerating the discovery of ideal manufacturing processes.

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires larger vessels | Easier, by running longer or in parallel |

| Safety | Risks with large volumes of reagents | Enhanced, small reaction volumes |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Reproducibility | Can be variable | High |

| Process Control | Limited | Precise control over parameters |

| Suitability for Automation | Moderate | High |

This table compares batch and flow synthesis, highlighting the advantages of integrating flow chemistry for the production of this compound.

Collaborative Research Opportunities Across Chemical Disciplines

The full potential of this compound will be best realized through synergistic collaborations that bridge different areas of chemical science.

Synthetic and Medicinal Chemistry: Synthetic chemists can create novel derivatives, which medicinal chemists can then screen for biological activity, leading to the identification of new therapeutic leads.

Organic Synthesis and Chemical Engineering: Process chemists and chemical engineers can collaborate to translate promising laboratory-scale syntheses into robust, scalable, and economically viable industrial processes, particularly through the implementation of flow chemistry. dntb.gov.ua

Experimental and Computational Chemistry: Experimentalists can provide empirical data to benchmark and refine computational models, while computational chemists can predict reaction outcomes and guide experimental design, accelerating research and development.

By fostering these interdisciplinary partnerships, the scientific community can unlock new applications and create more efficient pathways for the synthesis and utilization of this compound, paving the way for future innovations.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-thiazolyl)propionate in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting ethyl 3-bromopropionate with 2-thiazole derivatives (e.g., thiazole lithium or Grignard reagents) under inert conditions. For example, analogous syntheses of thiazole-containing esters use bromoesters and heterocyclic nucleophiles in the presence of a base like triethylamine or NaH to facilitate bond formation . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement.

Q. How is this compound characterized structurally and quantitatively?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the ester and thiazole moieties. Key signals include the ethyl ester triplet (~1.2–1.4 ppm for CH) and thiazole protons (aromatic region, 7–8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water (acidified with 0.1% phosphoric acid) achieves separation and quantification. Detection at 254 nm is common for aromatic systems .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with fragmentation patterns aiding structural validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reagent Selection : Use freshly distilled ethyl bromopropionate to avoid side reactions. Thiazole derivatives with electron-withdrawing groups may require stronger bases (e.g., LDA) for deprotonation .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance reaction kinetics. Lower temperatures reduce byproduct formation in sensitive systems .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol removes unreacted starting materials .

Q. What contradictions arise in reported analytical data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts or HPLC retention times may stem from solvent impurities, pH variations, or isomerism. For example:

- pH Sensitivity : Thiazole protons show pH-dependent shifts; buffered NMR solvents (e.g., DO with NaOD) standardize readings .

- Isomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis introduces stereochemical variability .

Q. What advanced techniques are used to study the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via in-situ FTIR or Raman spectroscopy to track ester/thiazole bond stability under catalytic conditions (e.g., Pd/C hydrogenation) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways, such as thiazole ring participation in nucleophilic attacks .

Q. How can researchers address low yields in scale-up syntheses of this compound?

- Methodological Answer :

- Process Intensification : Continuous flow reactors improve heat/mass transfer compared to batch methods, reducing decomposition risks .

- Catalyst Optimization : Immobilized catalysts (e.g., polymer-supported Pd) enhance recyclability and reduce metal leaching in cross-coupling steps .

Methodological Tables

Q. Table 1. HPLC Conditions for this compound Analysis

| Column | Mobile Phase | Flow Rate | Detection (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 (RP) | 60% MeCN, 40% HO (+0.1% HPO) | 1.0 mL/min | 254 | 8.2 | |

| Chiralpak IA | 70% Heptane, 30% EtOH | 0.8 mL/min | 220 | 12.5 (enantiomer A) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–80°C | ↑ Yield by 15% |

| Base (for coupling) | NaH in THF | ↑ Purity by 20% |

| Solvent | Anhydrous DMF | ↓ Byproducts |

| Catalyst Loading | 5 mol% Pd(PPh) | ↑ Turnover |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.